GNE-617 hydrochloride is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase, an enzyme that plays a crucial role in the NAD+ biosynthetic pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to significantly reduce NAD+ levels in cancer cells. The compound exhibits an IC50 value of approximately 5 nM, indicating its high potency against nicotinamide phosphoribosyltransferase. In vitro studies have demonstrated that GNE-617 hydrochloride can reduce NAD+ levels by more than 95% in both NAPRT1-deficient and proficient cell lines, showcasing its broad applicability in cancer treatment .
GNE-617 hydrochloride is classified as a small molecule drug candidate. It belongs to a class of compounds known as nicotinamide phosphoribosyltransferase inhibitors, which are being explored for their potential to treat various forms of cancer by targeting metabolic pathways critical for tumor growth and survival. The compound was developed through a series of modifications to existing inhibitors to enhance efficacy and selectivity .
The synthesis of GNE-617 hydrochloride involves several key steps that typically include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product .
The molecular structure of GNE-617 hydrochloride features a complex arrangement that allows for effective interaction with nicotinamide phosphoribosyltransferase. It includes:
The molecular formula for GNE-617 hydrochloride is C₁₄H₁₈ClN₃O₃S, with a molar mass of approximately 329.83 g/mol. The compound's structural characteristics enable it to fit snugly within the active site of nicotinamide phosphoribosyltransferase, leading to effective inhibition .
GNE-617 hydrochloride primarily acts through competitive inhibition of nicotinamide phosphoribosyltransferase. The mechanism involves:
Kinetic studies reveal that GNE-617 hydrochloride alters the kinetics of NAD+ synthesis by reducing substrate availability, effectively starving cancer cells of this essential metabolite necessary for energy production and DNA repair mechanisms .
The mechanism through which GNE-617 hydrochloride exerts its effects involves:
Studies indicate that treatment with GNE-617 hydrochloride results in significant reductions in NAD+ levels across various cancer cell lines, correlating with reduced cell proliferation and increased apoptosis rates .
GNE-617 hydrochloride is characterized by:
Key chemical properties include:
Relevant analyses demonstrate that GNE-617 maintains its integrity under physiological conditions, making it suitable for in vivo applications .
GNE-617 hydrochloride has significant potential applications in scientific research and therapeutic development:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: